Methyl 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.24 g/mol . It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized using acetic anhydride to yield the isoxazole ring . The reaction conditions often involve refluxing in methanol or ethanol for several hours .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Methyl 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoxazole ring. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2,4-dimethylphenyl)isoxazole-3-carboxylate
- Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate
- Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
Uniqueness
Methyl 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylate is unique due to the presence of two methyl groups at the 3 and 5 positions of the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other isoxazole derivatives .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 5-(3,5-dimethylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-8-4-9(2)6-10(5-8)12-7-11(14-17-12)13(15)16-3/h4-7H,1-3H3 |
InChI Key |
PSHHFKVHCCLXLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=NO2)C(=O)OC)C |
Origin of Product |
United States |
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